molecular formula C24H27N5O2 B3985017 N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE

N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE

Cat. No.: B3985017
M. Wt: 417.5 g/mol
InChI Key: UQGISXYBQAYRKS-UHFFFAOYSA-N
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Description

N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE is a complex organic compound that features a piperazine ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

The synthesis of N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE typically involves multiple steps, including the formation of the piperazine and pyrazole rings, followed by their coupling with the benzamide moiety. Common synthetic routes include:

Chemical Reactions Analysis

N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(4-ethylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-3-27-13-15-28(16-14-27)24(31)21-17-25-29(19-10-5-4-6-11-19)22(21)26-23(30)20-12-8-7-9-18(20)2/h4-12,17H,3,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGISXYBQAYRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE
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N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE
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N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE
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N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE
Reactant of Route 5
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N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE
Reactant of Route 6
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N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE

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